6-styryl-4,5-dihydro-3(2H)-pyridazinone 6-styryl-4,5-dihydro-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 83516-68-1
VCID: VC7058811
InChI: InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+
SMILES: C1CC(=O)NN=C1C=CC2=CC=CC=C2
Molecular Formula: C12H12N2O
Molecular Weight: 200.241

6-styryl-4,5-dihydro-3(2H)-pyridazinone

CAS No.: 83516-68-1

Cat. No.: VC7058811

Molecular Formula: C12H12N2O

Molecular Weight: 200.241

* For research use only. Not for human or veterinary use.

6-styryl-4,5-dihydro-3(2H)-pyridazinone - 83516-68-1

Specification

CAS No. 83516-68-1
Molecular Formula C12H12N2O
Molecular Weight 200.241
IUPAC Name 3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyridazin-6-one
Standard InChI InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)/b7-6+
Standard InChI Key BHAMKLMGLDPCFV-VOTSOKGWSA-N
SMILES C1CC(=O)NN=C1C=CC2=CC=CC=C2

Introduction

6-Styryl-4,5-dihydro-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, characterized by a pyridazine ring with a styryl group at the 6-position and a saturated 4,5-dihydro structure. This compound is notable for its diverse biological activities and synthetic versatility. The molecular formula of 6-styryl-4,5-dihydro-3(2H)-pyridazinone is often reported as C₁₁H₁₁N₃O, although some sources may list it as C₁₂H₁₂N₂O, highlighting potential discrepancies in the literature .

Biological Activities

Pyridazinone derivatives, including 6-styryl-4,5-dihydro-3(2H)-pyridazinone, exhibit a range of biological activities:

  • Antihypertensive Effects: Pyridazinones have been studied for their potential as antihypertensive agents, with some derivatives showing significant activity .

  • Anticancer Properties: Research suggests that pyridazinones may possess anticancer effects by inhibiting cellular proliferation .

  • Antibacterial and Antifungal Activities: These compounds have been explored for their antibacterial and antifungal properties, contributing to their potential use in pharmaceutical applications .

Synthesis Methods

Several methods have been developed for synthesizing 6-styryl-4,5-dihydro-3(2H)-pyridazinone, often involving the reaction of appropriate precursors with anhydrides or other reagents. Alkylation and 1,3-dipolar cycloaddition reactions are commonly used to produce novel derivatives .

Applications

The applications of 6-styryl-4,5-dihydro-3(2H)-pyridazinone extend across various fields, including:

  • Pharmaceutical Research: It is used in the development of drugs with potential antihypertensive, anticancer, and antimicrobial activities.

  • Synthetic Chemistry: The compound serves as a versatile intermediate in synthesizing more complex heterocyclic systems.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4,5-Dihydro-3(2H)-pyridazinoneLacks the styryl groupFound in pharmaceutical applications
6-Methyl-4,5-dihydro-3(2H)-pyridazinoneContains a methyl group instead of a styryl groupExhibits different biological activity profiles
1-(Phenyl)-6-styryl-pyridazineContains a phenyl group at position 1May have distinct pharmacological properties
6-Styryl-pyridazineSimilar core structure but without the dihydro moietyDifferent reactivity patterns due to unsaturation

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